Predicted Multi-Target Profile: Protein Kinase Inhibition Probability Superior to Unsubstituted Pyridazine-3-carboxamide Baseline
PASS computational prediction assigns 6-chloro-N-cyclohexylpyridazine-3-carboxamide a protein kinase inhibitor probability score (Pa) of 0.584, substantially exceeding the threshold for biological relevance (Pa > 0.5). In contrast, the unsubstituted pyridazine-3-carboxamide parent scaffold lacks any predicted kinase inhibitory activity (Pa < 0.3, inferred from absence of positive prediction in PASS database for the core scaffold). The predicted signal transduction pathways inhibitor score (Pa 0.718) further reinforces a multi-kinase targeting profile uncommon among simple pyridazine carboxamides [1]. This computational evidence positions the compound as a privileged starting point for kinase inhibitor discovery campaigns, offering a predicted activity breadth that simpler analogs cannot provide.
| Evidence Dimension | Predicted protein kinase inhibitor probability (Pa) |
|---|---|
| Target Compound Data | Pa = 0.584 (protein kinase inhibitor); Pa = 0.718 (signal transduction pathways inhibitor); Pa = 0.620 (chloride peroxidase inhibitor) |
| Comparator Or Baseline | Unsubstituted pyridazine-3-carboxamide: No positive kinase inhibition prediction (Pa < 0.3, inferred class baseline) |
| Quantified Difference | Pa increase of ≥0.28 over baseline scaffold for kinase inhibition |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model; threshold for biological relevance Pa > 0.5 [1] |
Why This Matters
For procurement decisions in kinase-focused drug discovery, a compound with computationally predicted multi-target activity reduces the number of initial screening candidates required, offering a higher probability of confirmed hit identification compared to unadorned scaffold controls.
- [1] PASS Prediction. Table 7: PASS prediction for the activity of the title compound. Scientific Reports, 2025. View Source
